molecular formula C23H27N3O4S B2980877 8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1357861-06-3

8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2980877
CAS RN: 1357861-06-3
M. Wt: 441.55
InChI Key: JFLZZRPALMTAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, which include compounds structurally similar to 8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, were synthesized and tested for their anticonvulsant activity. These compounds, particularly those with fluoro and trifluoromethyl substituents at the aryl moiety, exhibited significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests. The study highlights the potential of these spiro compounds in developing anticonvulsant drugs (Obniska et al., 2006).

Antipsychotic Potential

Research on 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones, which share a core structure with the compound , demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models. These studies indicate a promising avenue for the development of new antipsychotic medications based on this chemical framework (Wise et al., 1985).

Synthesis and Antihypertensive Activity

The synthesis of spirocyclic compounds, including 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, was explored for their potential as antihypertensive agents. The structural similarity of these compounds to 8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suggests their relevance in the development of novel treatments for hypertension (Caroon et al., 1981).

Anticancer and EGFR Inhibition

A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing a thiazolidinone ring system, which are structurally related to the compound of interest, were designed and synthesized. These compounds were evaluated as potential epidermal growth factor receptor (EGFR) inhibitors, with some showing moderate antiproliferative activity against the MCF-7 cell line. This research underlines the potential use of such compounds in cancer treatment and as EGFR inhibitors (Fleita et al., 2013).

properties

IUPAC Name

3-(3-methoxyphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-15-12-16(2)21(17(3)13-15)31(28,29)26-10-8-23(9-11-26)24-20(22(27)25-23)18-6-5-7-19(14-18)30-4/h5-7,12-14H,8-11H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLZZRPALMTAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.